molecular formula C24H22O2 B14533975 1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one CAS No. 62681-46-3

1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one

Cat. No.: B14533975
CAS No.: 62681-46-3
M. Wt: 342.4 g/mol
InChI Key: XXSRXVCMYGGZIO-UHFFFAOYSA-N
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Description

1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes two naphthalene rings connected by an ethyl group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one typically involves the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the ethylation of naphthalene to form 1-ethylnaphthalene.

    Ether Formation: The next step is the formation of the ether linkage. This can be achieved by reacting 1-ethylnaphthalene with an appropriate ethylating agent in the presence of a base.

    Final Assembly: The final step involves the coupling of the two naphthalene derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylnaphthalene: A simpler derivative with only one naphthalene ring.

    2-Ethylnaphthalene: Another isomer with the ethyl group on the second position of the naphthalene ring.

    1,2-Diethylnaphthalene: Contains two ethyl groups on the naphthalene ring.

Uniqueness

1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one is unique due to its ether linkage connecting two naphthalene rings, which imparts distinct chemical and physical properties compared to its simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

62681-46-3

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-ethyl-1-(1-ethylnaphthalen-2-yl)oxynaphthalen-2-one

InChI

InChI=1S/C24H22O2/c1-3-19-20-11-7-5-9-17(20)13-15-22(19)26-24(4-2)21-12-8-6-10-18(21)14-16-23(24)25/h5-16H,3-4H2,1-2H3

InChI Key

XXSRXVCMYGGZIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=CC=CC=C21)OC3(C(=O)C=CC4=CC=CC=C43)CC

Origin of Product

United States

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